N-(2-hydroxyethyl)benzenecarbothioamide
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Overview
Description
N-(2-Hydroxyethyl)benzenecarbothioamide is an organic compound with the molecular formula C9H11NOS It is a thioamide derivative, characterized by the presence of a thioamide group (-CSNH-) attached to a benzene ring, along with a hydroxyethyl group (-CH2CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- Benzenecarbothioamide is dissolved in an appropriate solvent, such as ethanol or methanol.
- Ethylene oxide is slowly added to the solution while maintaining the temperature at around 0-5°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioamide group can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: N-(2-carboxyethyl)benzenecarbothioamide.
Reduction: N-(2-hydroxyethyl)benzenecarboxamide.
Substitution: N-(2-hydroxyethyl)-4-nitrobenzenecarbothioamide or N-(2-hydroxyethyl)-4-bromobenzenecarbothioamide.
Scientific Research Applications
N-(2-Hydroxyethyl)benzenecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)benzenecarbothioamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thioamide group can interact with metal ions or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)benzenecarbothioamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)benzenecarboxamide: Similar structure but with an amide group instead of a thioamide group.
N-(2-Hydroxyethyl)benzenesulfonamide: Contains a sulfonamide group instead of a thioamide group.
N-(2-Hydroxyethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a benzene ring.
Uniqueness: this compound is unique due to the presence of both a hydroxyethyl group and a thioamide group, which confer distinct chemical and biological properties. The thioamide group, in particular, allows for unique interactions with metal ions and enzymes, making it valuable in various research applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCDFYMCVUIDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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